
1-(4-Chlorophenyl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)butane-1,4-diol is an organic compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is characterized by the presence of a chlorophenyl group attached to the butane-1,4-diol backbone. It is a colorless, viscous liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with butane-1,4-diol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-chlorobenzaldehyde in the presence of a catalyst such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: The major products are 1-(4-chlorophenyl)butanol and 1-(4-chlorophenyl)butane.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-(4-Chlorophenyl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol with similar chemical properties but lacks the chlorophenyl group.
1,2-Butanediol: Another diol with different hydroxyl group positions.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
1-(4-Chlorophenyl)butane-1,4-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
137575-62-3 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)butane-1,4-diol |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 |
InChI Key |
KZOPJGMADVWMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


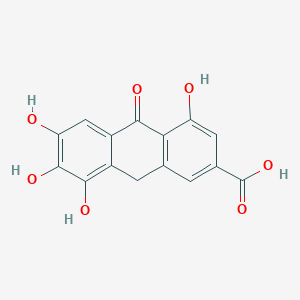
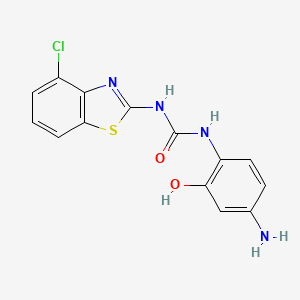

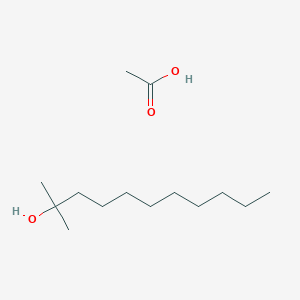
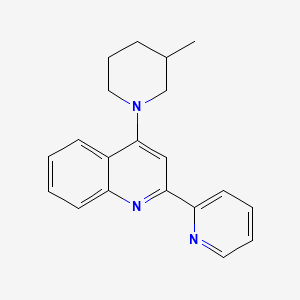
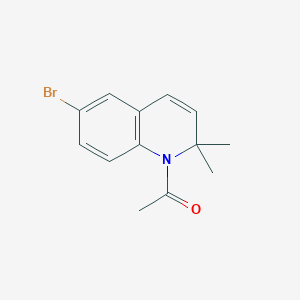

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
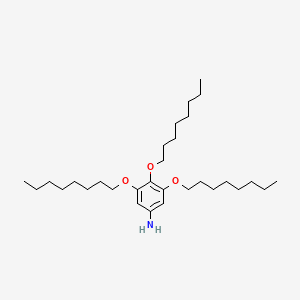
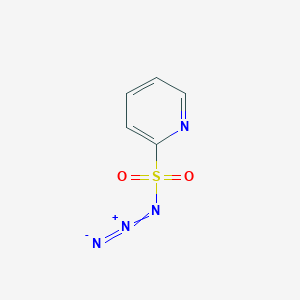
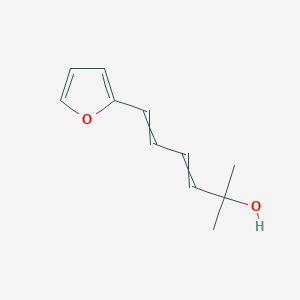
![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)

